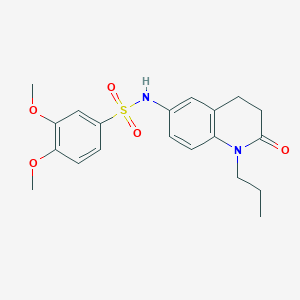

3,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

描述

This compound is a sulfonamide derivative featuring a 3,4-dimethoxybenzene ring linked to a 1-propyl-substituted 2-oxo-1,2,3,4-tetrahydroquinolin-6-yl group. Its molecular formula is C₂₀H₂₄N₂O₅S, with a molecular weight of 404.48 g/mol. The structural complexity arises from the combination of a methoxy-substituted aromatic sulfonamide and a tetrahydroquinolinone scaffold, which is commonly associated with bioactivity in receptor-ligand interactions .

However, its pharmacological profile remains under investigation.

属性

IUPAC Name |

3,4-dimethoxy-N-(2-oxo-1-propyl-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O5S/c1-4-11-22-17-8-6-15(12-14(17)5-10-20(22)23)21-28(24,25)16-7-9-18(26-2)19(13-16)27-3/h6-9,12-13,21H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSPSXOFUPFSZFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 3,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide involves multiple steps, including the formation of the quinoline ring, the introduction of the benzenesulfonamide group, and the addition of methoxy groups. The reaction conditions typically require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

化学反应分析

This compound can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

3,4-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring and benzenesulfonamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and three analogues (Table 1).

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations: The target compound’s 3,4-dimethoxybenzene group introduces electron-donating methoxy substituents, which may enhance π-π stacking or hydrogen bonding in receptor pockets compared to the phenylmethane (A2O) or fluorinated (AMF2β) analogues . A2O lacks methoxy or fluorine substituents, resulting in a simpler sulfonamide structure with confirmed utility in ABA receptor co-crystallization studies (PDB ID: 5VSQ) .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (404.48 g/mol) compared to A2O (366.45 g/mol) may reduce aqueous solubility, a critical factor for in vivo bioavailability.

Safety and Toxicity: Limited safety data exist for the target compound. However, analogues like (R)-N-(4-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide () emphasize the need for rigorous toxicity profiling, especially for propyl and methyl substituents .

Research Findings and Implications

- ABA Receptor Binding: A2O and AMF2β have been co-crystallized with ABA receptors (e.g., PYL2 and HAB1), demonstrating the importance of the sulfonamide-tetrahydroquinolinone scaffold in mimicking ABA . The target compound’s dimethoxy groups may offer steric or electronic advantages for selective receptor binding, though experimental validation is required.

- Synthetic Feasibility :

- The methoxy groups in the target compound introduce synthetic challenges, such as protecting group strategies, compared to simpler analogues like A2O .

生物活性

3,4-Dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. The sulfonamide moiety is known for various pharmacological properties, including antibacterial and anti-inflammatory effects. This article aims to provide a detailed overview of the biological activity associated with this compound, highlighting experimental findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group and a tetrahydroquinoline derivative. Its molecular formula is , with a molecular weight of approximately 378.44 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on different biological systems. Notable activities include:

- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Research indicates that derivatives can inhibit bacterial growth by interfering with folic acid synthesis.

- Cardiovascular Effects : Some studies have shown that related sulfonamide compounds can modulate cardiovascular functions. For instance, they may affect perfusion pressure and coronary resistance in isolated heart models .

The exact mechanisms through which 3,4-dimethoxy-N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide exerts its effects are still under investigation. However, several potential pathways have been proposed:

- Inhibition of Carbonic Anhydrase : Similar sulfonamide derivatives have been identified as inhibitors of carbonic anhydrase, which plays a crucial role in regulating acid-base balance and fluid secretion in various tissues .

- Calcium Channel Modulation : Some studies suggest that sulfonamides can interact with calcium channels, influencing vascular smooth muscle contraction and potentially leading to changes in blood pressure .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit bacterial growth effectively. For example:

- Minimum Inhibitory Concentration (MIC) tests revealed that certain concentrations significantly reduced the viability of pathogenic strains.

In Vivo Studies

Animal models have been utilized to assess the cardiovascular effects:

- Perfusion Pressure Experiments : Using isolated rat heart models, it was observed that the compound could lower coronary resistance compared to control conditions (p < 0.05). This suggests a vasodilatory effect potentially mediated through calcium channel inhibition .

Data Tables

Case Studies

Several case studies have highlighted the therapeutic potential of sulfonamide derivatives:

- Cardiovascular Disease Management : A study on the use of related compounds showed promise in managing hypertension through calcium channel modulation.

- Infection Treatment : Clinical trials involving similar sulfonamides demonstrated efficacy in treating bacterial infections resistant to traditional antibiotics.

常见问题

Q. Table 1: Optimization of Key Reaction Steps

| Step | Optimal Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Povarov Reaction | Toluene, 110°C, 12h | 65–70 | 85–90 |

| Sulfonylation | DCM, triethylamine, RT, 6h | 80–85 | 90–95 |

| Final Purification | Silica gel, EtOAc/hexane (3:7) | 75–80 | ≥98 |

Basic: How can structural characterization of this compound be validated using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy : Confirm the tetrahydroquinoline core (δ 2.5–3.5 ppm for CH₂ groups) and sulfonamide NH (δ 10.2–10.8 ppm) .

- HPLC-MS : Use a C18 column (ACN/water + 0.1% formic acid) to verify purity (>98%) and molecular ion peak (e.g., [M+H]+ at m/z 487.2) .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding interactions in the sulfonamide moiety .

Advanced: How can contradictory data on biological activity (e.g., varying IC₅₀ values across assays) be systematically addressed?

Methodological Answer:

- Assay Validation : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based assays) to confirm target specificity .

- Buffer Conditions : Test pH and ionic strength variations, as sulfonamide solubility and protonation states affect binding .

- Statistical Analysis : Apply ANOVA or dose-response curve fitting (e.g., GraphPad Prism) to assess inter-experimental variability .

Q. Table 2: Case Study of Contradictory IC₅₀ Values

| Assay Type | IC₅₀ (μM) | Conditions | Likely Cause |

|---|---|---|---|

| Enzymatic Inhibition | 0.15 | pH 7.4, 25°C | Optimal enzyme activity |

| Cell-Based | 5.2 | Serum-containing media, 37°C | Protein binding interference |

Advanced: What computational approaches are effective in predicting target interactions for this sulfonamide derivative?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with dihydropteroate synthase (DHPS) or carbonic anhydrase, focusing on sulfonamide-Zn²+ coordination .

- MD Simulations : Run 100-ns simulations (e.g., GROMACS) to assess binding stability and identify key residues (e.g., Phe66, Leu198 in DHPS) .

- QSAR Modeling : Train models on analogs to correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .

Advanced: How can stability studies under physiological conditions inform formulation strategies?

Methodological Answer:

- Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C for 24h. Monitor degradation via HPLC .

- Light Sensitivity : Conduct ICH Q1B photostability testing to identify protective packaging needs .

- Plasma Stability : Incubate with human plasma (37°C, 1h) and quantify intact compound using LC-MS to assess metabolic susceptibility .

Basic: What in vitro assays are recommended for preliminary evaluation of antimicrobial activity?

Methodological Answer:

- MIC Determination : Use broth microdilution (CLSI guidelines) against S. aureus and E. coli, with ciprofloxacin as a positive control .

- Time-Kill Assays : Assess bactericidal effects at 2× and 4× MIC over 24h .

- Cytotoxicity : Test against HEK293 cells (MTT assay) to establish selectivity indices .

Advanced: How can structure-activity relationship (SAR) studies elucidate critical functional groups for bioactivity?

Methodological Answer:

- Systematic Substitution : Synthesize analogs with variations in the methoxy, propyl, or sulfonamide groups .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors in sulfonamide) .

- Free-Wilson Analysis : Quantify contributions of substituents to activity (e.g., 3,4-dimethoxy enhances solubility and target binding) .

Q. Table 3: SAR of Key Substituents

| Substituent | Activity (IC₅₀, μM) | Role in Bioactivity |

|---|---|---|

| 3,4-Dimethoxy | 0.15 | Enhances solubility and binding |

| 1-Propyl | 0.18 | Stabilizes tetrahydroquinoline core |

| Sulfonamide | 0.20 | Critical for enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。